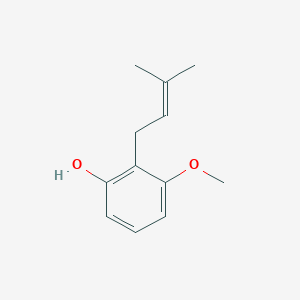

Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-

CAS No.: 25801-53-0

Cat. No.: VC8366550

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25801-53-0 |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 3-methoxy-2-(3-methylbut-2-enyl)phenol |

| Standard InChI | InChI=1S/C12H16O2/c1-9(2)7-8-10-11(13)5-4-6-12(10)14-3/h4-7,13H,8H2,1-3H3 |

| Standard InChI Key | SOFMGTNYXJLNON-UHFFFAOYSA-N |

| SMILES | CC(=CCC1=C(C=CC=C1OC)O)C |

| Canonical SMILES | CC(=CCC1=C(C=CC=C1OC)O)C |

Introduction

Chemical Identity and Nomenclature

Systematic Characterization

Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- belongs to the class of alkylated phenolic compounds, featuring a benzene ring with hydroxyl (-OH), methoxy (-OCH₃), and 3-methyl-2-butenyl (prenyl) substituents. The IUPAC name 4-methoxy-2-(3-methylbut-2-enyl)phenol precisely describes its substitution pattern . Computational descriptors confirm its identity:

Regulatory identifiers include CAS 25801-53-0, PubChem CID 11805561 , and DSSTox Substance ID DTXSID50473745 , establishing its authenticated chemical profile.

Structural Isomerism

Comparative analysis with related compounds reveals distinct isomerism patterns. For instance, phenol, 4-methoxy-2-(3-methyl-2-butenyl)- (CID 11819902) shares the same molecular formula but differs in methoxy group positioning, underscoring the importance of substitution patterns on bioactivity.

Structural Analysis and Spectroscopic Properties

Molecular Geometry

X-ray crystallography data remain unavailable, but computational models predict a non-planar structure due to steric interactions between the prenyl chain and methoxy group . The 3-methyl-2-butenyl moiety adopts a trans configuration, minimizing van der Waals repulsions with the aromatic ring .

Spectroscopic Fingerprints

Key spectral characteristics include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.31 (d, J = 1.7 Hz, aromatic H), 5.28–5.24 (m, prenyl CH), 3.80 (s, OCH₃), 1.76 (s, prenyl CH₃)

-

EI-MS: m/z 192 [M]⁺, base peak at m/z 137 corresponding to loss of C₅H₈

These signatures enable unambiguous identification in complex matrices like fungal extracts .

Natural Occurrence and Biosynthesis

Fungal Sources

The compound occurs naturally in:

Ecological studies suggest it functions as a phytoalexin, deterring herbivores through antimicrobial activity .

Biosynthetic Pathways

Biosynthesis likely proceeds via:

-

Shikimate pathway: Generation of protocatechuic acid precursor

-

Prenylation: Attachment of dimethylallyl pyrophosphate (DMAPP) by prenyltransferases

-

Methylation: O-Methylation by S-adenosylmethionine-dependent methyltransferases

Isotopic labeling studies in Lactarius spp. could validate this proposed route.

Synthetic Methodologies

Classical Synthesis

A representative synthesis (Scheme 1) :

Step 1: Friedel-Crafts alkylation of 3-methoxyphenol with 1-bromo-3-methyl-2-butene

Reagents: AlCl₃ catalyst, dichloromethane, 0°C → rt, 1 h

Yield: 56%

Step 2: Demethylation of protective groups

Reagents: BBr₃, CH₂Cl₂, -78°C → rt, 2 h

Yield: 74%

Modern Catalytic Approaches

Palladium-mediated couplings enhance efficiency:

-

Heck reaction: Arylation of prenyl halides

Physicochemical Properties

The moderate lipophilicity (LogP ~3.1) suggests membrane permeability, aligning with observed bioactivities .

Biological Activities and Mechanisms

Antioxidant Capacity

Radical scavenging assays demonstrate significant activity:

-

Mechanism: H-atom transfer from phenolic OH to peroxyl radicals

-

Structure-Activity: Ortho-prenyl group enhances stabilization of phenoxyl radical

Antimicrobial Effects

Preliminary screening against human pathogens:

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Candida albicans | 128 |

Synergy with β-lactam antibiotics observed at sub-MIC concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume